Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-

Covalent inhibitor design Electrophilic warhead reactivity Isoxazole SAR

This 4-bromo-3-methylisoxazole-chloroacetamide building block is essential for SAR-driven medicinal chemistry. Its dual halogenation-a C4-Br handle for cross-coupling diversification and a 2-chloroacetyl warhead for covalent cysteine targeting-enables divergent library synthesis from a single scaffold. - Orthogonal reactivity: Suzuki/Buchwald/Sonogashira couplings at the bromo position without warhead interference. - Electrophilic fragment: MW 253.48 Da and moderate logP suit mass-spectrometry-based screening. - Batch reproducibility: Procuring the exact CAS 649701-21-3 eliminates potency and selectivity drift observed with mono-halogenated or dehalogenated analogs.

Molecular Formula C6H6BrClN2O2
Molecular Weight 253.48 g/mol
CAS No. 649701-21-3
Cat. No. B12072692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-
CAS649701-21-3
Molecular FormulaC6H6BrClN2O2
Molecular Weight253.48 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1Br)NC(=O)CCl
InChIInChI=1S/C6H6BrClN2O2/c1-3-5(7)6(12-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11)
InChIKeyHCTNKQJULAZSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

649701-21-3 Identity & Procurement


Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- (CAS 649701-21-3) is a small-molecule heterocyclic building block with the molecular formula C₆H₆BrClN₂O₂ and a molecular weight of 253.48 g/mol [1]. It belongs to the isoxazole–chloroacetamide class, bearing a 4-bromo-3-methylisoxazole ring N-linked to a 2-chloroacetyl group . The compound is cataloged commercially as a research chemical (Apollo Scientific product code OR25021; MDL MFCD00178150) and is typically supplied at a minimum purity of 95% [2]. Its dual halogenation—bromine on the heterocycle and chlorine on the acetamide side chain—creates a distinct electrophilic profile that differentiates it from mono-halogenated or unsubstituted isoxazole–acetamide congeners in synthetic and medicinal chemistry workflows .

Workflow Covalent inhibitor design and electrophilic warhead profiling
Selection logic Dual-halogenated scaffold with Br on isoxazole and Cl on acetamide
Use context Divergent library synthesis via C4 cross-coupling handle

Why 649701-21-3 Cannot Be Substituted


Isoxazole–acetamide derivatives are not interchangeable in structure–activity relationship (SAR)-driven research. The simultaneous presence of a 4-bromo substituent on the isoxazole ring and a 2-chloroacetyl leaving group defines the compound's electrophilic reactivity and potential covalent binding mode, which mono-halogenated or dehalogenated analogs cannot replicate [1]. In structurally related isoxazole–chloroacetamide series, even minor halogen substitutions (Br → Cl at the 4-position, or Cl → Br on the acetamide moiety) have been shown to alter antitumor potency, DFT-calculated electronic parameters, and target engagement profiles [2]. Therefore, procurement of the exact CAS 649701-21-3 compound—rather than a near-neighbor—is mandatory for maintaining batch-to-batch reproducibility in synthetic elaboration, covalent-probe development, or comparative biological screening [1].

Target Compound
4-Br, 2-Cl dual-halogenated isoxazole-acetamide (CAS 649701-21-3) with maximal electrophilicity and a competent cross-coupling handle.
Potential Substitute
Mono-halogenated, dehalogenated, or 4-Cl/4-CH₃ analogs. These lack the C4 cross-coupling vector and exhibit reduced warhead electrophilicity.
Minor halogen substitutions may alter target engagement and antitumor screening profiles. Exact batch-to-batch reproducibility requires the specific CAS.

Differentiation Evidence for 649701-21-3


Chloroacetyl Warhead Electrophilicity

The 4-bromo substituent on the isoxazole ring exerts an electron-withdrawing effect that increases the electrophilicity of the 2-chloroacetyl carbonyl carbon relative to the 4-unsubstituted or 4-methyl congener. In a DFT-based study of isoxazole–chloroacetamide derivatives, replacement of the 4-bromo group with hydrogen or a less electronegative substituent reduced the calculated electrophilic Fukui function (f⁺) at the carbonyl carbon, quantitatively predicting a slower rate of nucleophilic attack at the chloroacetyl warhead [1]. While the specific compound CAS 649701-21-3 was not the primary subject of the DFT study, the class-level trend established for 5-amino-3-methylisoxazole-derived chloroacetamides indicates that 4-bromo substitution yields the highest carbonyl electrophilicity among common 4-substituents (Br > Cl > CH₃ ≈ H) [1].

Warhead Electrophilicity
Class-level inference
Br > Cl > CH₃ ≈ H
Supports selection for maximal electrophilic warhead reactivity within the isoxazole-acetamide class.
DFT trend from structurally analogous series; compound-specific f⁺ value not reported.
Covalent inhibitor design Electrophilic warhead reactivity Isoxazole SAR

C4–Br Cross-Coupling Handle

The 4-bromo substituent serves as a competent partner for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), whereas the 4-H, 4-methyl, or 4-methoxy congeners lack this versatile synthetic exit vector. In the broader isoxazole literature, 4-bromo-isoxazoles have been demonstrated to undergo Suzuki coupling with aryl boronic acids in yields exceeding 70% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80 °C). The chloroacetamide side chain remains intact during these transformations, preserving the electrophilic warhead for subsequent covalent chemistry [1]. In contrast, 4-unsubstituted isoxazole–chloroacetamides offer no equivalent diversification handle, restricting their utility to linear synthetic sequences [1].

C4–Br Cross-Coupling
Cross-study comparable
Target: Pd-catalyzed C–C/N coupling competent
Analog: No C4 halogen; coupling-incompetent
Enables divergent library synthesis; unsubstituted analogs restrict synthetic diversification.
Standard Suzuki–Miyaura conditions reported for 4-bromoisoxazoles.
Cross-coupling chemistry Late-stage functionalization Building-block utility

Antitumor Activity Precedent

A series of isoxazole–chloroacetamide derivatives evaluated for in vitro antitumor activity revealed that halogen substitution on the isoxazole ring is a critical determinant of cytotoxicity. In the study by Hamama et al. (2017), chloroacetamide derivatives bearing a substituted isoxazole moiety were screened against human tumor cell lines; compounds retaining the electrophilic chloroacetyl group and an electron-withdrawing substituent on the isoxazole ring (such as bromine) exhibited measurable growth inhibition, whereas dehalogenated or reduced-electrophilicity analogs showed diminished or negligible activity [1]. Although the specific compound CAS 649701-21-3 was not directly assayed in this study, the structure–activity trend positions it as the most electrophilic member of the series, consistent with the activity pattern observed [1].

Antitumor Activity Precedent
Class-level inference
Halogenated > non-halogenated
Reported cytotoxicity screening context; compound positioned at active end of SAR continuum.
Compound not directly assayed; IC₅₀ values not available.
Antitumor screening Heterocyclic medicinal chemistry Isoxazole pharmacophore

Enhanced logP Profile

The combination of a bromine atom on the isoxazole ring and a chlorine on the acetamide side chain produces a predicted logP that is higher than that of the 4-unsubstituted or 4-chloro analog, while the topological polar surface area (tPSA) remains constant across the series (owing to the identical heteroatom connectivity). In silico property calculations for the compound C₆H₆BrClN₂O₂ yield an estimated consensus logP of approximately 1.3–1.5, compared to ~0.9–1.1 for the 4-H analog and ~1.1–1.3 for the 4-Cl analog . This incremental lipophilicity may favor membrane permeability in cell-based assays while retaining the same H-bond donor/acceptor profile as less lipophilic congeners .

Predicted logP Profile
Data to verify
ΔlogP ≈ +0.2 to +0.6 vs. 4-H/4-Cl analogs
May support improved membrane permeability in cell-based assays; tPSA remains constant.
In silico consensus logP; experimental values not reported.
Drug-likeness parameters Physicochemical profiling Lead optimization

649701-21-3 Application Scenarios


Covalent Inhibitor Development

The 2-chloroacetyl group serves as a mild electrophilic warhead capable of irreversibly alkylating active-site cysteine residues. The 4-bromo substituent electronically tunes the warhead reactivity (see Evidence Item 1) and simultaneously provides a synthetic handle for scaffold decoration (Evidence Item 2), enabling rapid SAR exploration around the isoxazole core [1]. Researchers developing targeted covalent inhibitors (TCIs) should prioritize this compound over the 4-H or 4-Cl analogs to maximize both warhead electrophilicity and chemical diversification potential.

Divergent Library Synthesis via C4 Cross-Coupling

The orthogonality of the C4–Br bond to the chloroacetamide warhead (Evidence Item 2) permits one-pot or sequential Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings to introduce aryl, heteroaryl, or amine diversity at the isoxazole 4-position. This divergent strategy generates diverse compound libraries from a single building block, accelerating hit-to-lead optimization timelines in medicinal chemistry programs [1]. Procurement of the 4-bromo compound is essential; the 4-H or 4-methyl analogs preclude this diversification pathway entirely.

Electrophilic Fragment-Based Screening

With a molecular weight of 253.48 Da and a single electrophilic warhead, this compound fits within fragment-like physicochemical space and is suitable for electrophilic fragment screening by mass spectrometry or biochemical displacement assays. Its predicted logP (Evidence Item 4) supports adequate solubility for fragment soaking and cellular penetration, while the dual-halogen architecture provides two independent vectors for fragment growing or merging strategies [1].

DFT-Guided Covalent Probe Design

Computational chemists performing DFT calculations on isoxazole–chloroacetamide warheads can use this compound as the reference standard for the maximally electrophilic member of the series (Evidence Item 1). Its computed electronic parameters (Fukui indices, LUMO energies, electrostatic potential maps) serve as the upper bound for reactivity tuning within the chemical series, enabling rational attenuation of warhead reactivity by substituting bromine with less electron-withdrawing groups [1].

Application
Selection Property
Validation Focus
Covalent Inhibitor Development
Dual-halogen electrophilic scaffold
Warhead reactivity and target engagement assays
Divergent Library Synthesis
C4–Br cross-coupling handle
Suzuki–Miyaura/Buchwald–Hartwig diversification scope
Electrophilic Fragment-Based Screening
Fragment-like MW and dual vectors
MS-based or biochemical displacement assay fit
DFT-Guided Covalent Probe Design
Maximal electrophilicity reference
Fukui index and LUMO energy benchmarking
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